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Compound of Interest

Compound Name: 6-Oxoheptanal

Cat. No.: B8601428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-
oxoheptanal, a bifunctional organic molecule containing both an aldehyde and a ketone group.

Understanding its spectroscopic characteristics is crucial for its identification, quantification,

and the elucidation of reaction mechanisms in various chemical and biological systems. This

document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside detailed experimental protocols for obtaining such spectra.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-oxoheptanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (ppm) Multiplicity Assignment

9.77 t H1 (Aldehyde)

2.44 t H2

2.14 s H7

2.48 t H5

1.62 m H3

1.57 m H4

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm) Assignment

202.5 C1 (Aldehyde Carbonyl)

208.9 C6 (Ketone Carbonyl)

43.8 C2

43.1 C5

29.9 C7

21.8 C3

21.3 C4

Note: NMR data is based on predicted values and available database information. Actual

experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 6-oxoheptanal is characterized by the presence of two distinct carbonyl

stretching vibrations.
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Wavenumber (cm⁻¹) Intensity Assignment

~2940 Strong C-H (Aliphatic) Stretch

~2720 Medium C-H (Aldehydic) Stretch

~1725 Strong C=O (Ketone) Stretch

~1715 Strong C=O (Aldehyde) Stretch

Aldehydes and ketones typically show a strong C=O stretching band in the region of 1665-1760

cm⁻¹.[1] The presence of two carbonyl groups in 6-oxoheptanal results in two distinct, albeit

potentially overlapping, absorption bands.

Mass Spectrometry (MS)
The mass spectrum of 6-oxoheptanal provides information about its molecular weight and

fragmentation pattern.

m/z Relative Intensity (%) Assignment

128 [M]⁺ Molecular Ion

113 [M-CH₃]⁺

99 [M-C₂H₅]⁺

85 [M-C₃H₇]⁺

71 [C₄H₇O]⁺

58 [C₃H₆O]⁺

43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 6-oxoheptanal.

Materials:

6-Oxoheptanal sample

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

NMR tubes (5 mm)

Pipettes

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 6-oxoheptanal in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a single-pulse ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication) and Fourier transform.
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Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26

ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

Process the FID and Fourier transform.

Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 6-oxoheptanal to identify its functional

groups.

Materials:

6-Oxoheptanal sample

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be

subtracted from the sample spectrum.

Sample Application: Place a small drop of liquid 6-oxoheptanal directly onto the ATR crystal.

Spectrum Acquisition:
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Acquire the IR spectrum of the sample.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the characteristic absorption peaks, particularly in the carbonyl region

(1600-1800 cm⁻¹) and the C-H stretching region (2700-3000 cm⁻¹).[1]

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate 6-oxoheptanal from any impurities and obtain its mass spectrum for

molecular weight determination and fragmentation analysis. Gas chromatography-mass

spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile

organic compounds.[2]

Materials:

6-Oxoheptanal sample

Volatile solvent (e.g., dichloromethane or hexane)

GC-MS instrument equipped with a suitable capillary column (e.g., HP-5ms)

Autosampler vials with caps

Procedure:

Sample Preparation: Prepare a dilute solution of 6-oxoheptanal (e.g., 100 ppm) in a volatile

solvent like dichloromethane.

Instrument Setup:
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GC Conditions:

Injector Temperature: 250 °C

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min

to 250 °C, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar or medium-polarity column is suitable.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 300.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Injection and Analysis:

Inject 1 µL of the prepared sample into the GC-MS.

The sample is vaporized and separated on the GC column.

As components elute from the column, they enter the mass spectrometer, are ionized, and

their mass-to-charge ratio is detected.

Data Analysis:

Identify the peak corresponding to 6-oxoheptanal in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Logical Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-oxoheptanal.
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Caption: Workflow for Spectroscopic Analysis of 6-Oxoheptanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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